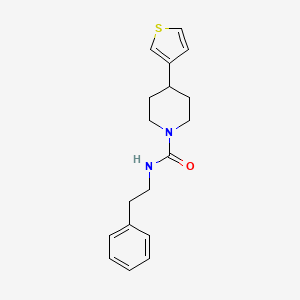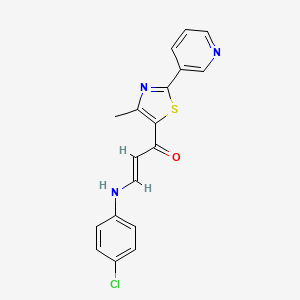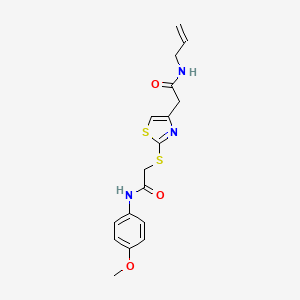
N-phenethyl-4-(thiophen-3-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-phenethyl-4-(thiophen-3-yl)piperidine-1-carboxamide” is a complex organic compound. It likely contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also seems to contain a thiophene ring, which is a five-membered ring consisting of four carbon atoms and a sulfur atom .
Scientific Research Applications
Allosteric Modulation of Cannabinoid Receptor
Research indicates that certain indole-2-carboxamides, chemically related to N-phenethyl-4-(thiophen-3-yl)piperidine-1-carboxamide, are pivotal in the allosteric modulation of the cannabinoid type 1 receptor (CB1). These modulators influence binding affinity and cooperativity between the receptor and ligands, impacting the physiological and pharmacological actions of cannabinoids (Khurana et al., 2014).
Anti-angiogenic and DNA Cleavage Activities
Novel derivatives of this compound have demonstrated significant anti-angiogenic properties and DNA cleavage activities. These properties suggest their potential as anticancer agents, targeting blood vessel formation and interacting with DNA in cancer cells (Kambappa et al., 2017).
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives have shown notable antibacterial and antifungal activities, highlighting their potential use in treating infectious diseases. Their chemical structure facilitates interactions with bacterial and fungal cells, disrupting their functions (Vasu et al., 2003).
Opioid Receptor Antagonism
Research on N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, a class to which this compound is structurally related, has provided insights into their role as opioid receptor antagonists. These compounds show promise in modulating opioid receptor activity, which could be crucial for developing treatments for opioid addiction and overdose (Le Bourdonnec et al., 2006).
Inhibition of HIV-1 Reverse Transcriptase
Certain N-phenyl piperidine analogs, closely related to this compound, have been identified as potent inhibitors of non-nucleoside reverse transcriptase in HIV-1. This indicates their potential application in antiretroviral therapies for HIV/AIDS (Tang et al., 2010).
Mechanism of Action
Target of Action
N-phenethyl-4-(thiophen-3-yl)piperidine-1-carboxamide is a derivative of 4-piperidinone . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs such as fentanyl . Fentanyl is a synthetic μ-opioid receptor agonist , suggesting that this compound may also target these receptors.
Mode of Action
Given its use in the synthesis of fentanyl , it may interact with μ-opioid receptors, similar to fentanyl . This interaction could result in changes in the perception of pain and induce a state of euphoria.
Biochemical Pathways
If it acts similarly to fentanyl, it may affect the opioidergic system, which plays a crucial role in pain perception, reward, and addiction .
Pharmacokinetics
As an intermediate in the synthesis of fentanyl , its bioavailability may be influenced by similar factors, such as lipid solubility, protein binding, and metabolic stability.
Result of Action
If it acts similarly to fentanyl, it may induce analgesia, sedation, and euphoria, as well as potential side effects such as respiratory depression, nausea, and dependence .
properties
IUPAC Name |
N-(2-phenylethyl)-4-thiophen-3-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c21-18(19-10-6-15-4-2-1-3-5-15)20-11-7-16(8-12-20)17-9-13-22-14-17/h1-5,9,13-14,16H,6-8,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNFVBFERUVFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2591691.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2591692.png)
![2-Methylsulfanylbenzo[f][1,3]benzoxazole](/img/structure/B2591693.png)

![Methyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2591697.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2591703.png)
![4-[3-(4-Chloro-2,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2591705.png)


